molecular formula C5H6N2O2 B138944 2-Methyl-1H-imidazole-4-carboxylic acid CAS No. 1457-58-5

2-Methyl-1H-imidazole-4-carboxylic acid

Cat. No. B138944
CAS RN: 1457-58-5
M. Wt: 126.11 g/mol
InChI Key: DTUIYOVMTFYCBZ-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-4-carboxylic acid (MICA) is a versatile molecule that has a wide range of applications in both scientific research and industry. It is a six-membered heterocyclic compound with a molecular weight of 131.14 g/mol and a melting point of 160°C. MICA has been used in a variety of fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Angiotensin II Receptor Antagonism

Imidazole derivatives, including those related to 2-Methyl-1H-imidazole-4-carboxylic acid, have been studied for their potential as nonpeptide angiotensin II receptor antagonists. These compounds, particularly the 4-(1-hydroxyalkyl)-imidazole derivatives, show strong binding affinity to the angiotensin II receptor, inhibiting angiotensin II-induced pressor response when administered intravenously. Such compounds, including (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and pivaloyloxy-methyl esters of related imidazole-5-carboxylic acids, have been identified as potent and long-lasting antagonists with potential therapeutic applications in hypertension treatment (Yanagisawa et al., 1996).

Synthesis and Structural Analysis

The hydrolysis of related compounds, such as ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to derivatives like 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallize as dihydrates. These molecules, exhibiting flat molecular structures, are linked through water molecules by hydrogen bonding into a three-dimensional network, showcasing interesting structural properties (Wu, Liu, & Ng, 2005).

β-Glucuronidase Inhibitory Activity

Derivatives of 2-methyl-1H-imidazole, particularly 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate compounds, have been synthesized and evaluated for their β-glucuronidase inhibitory activity. Most derivatives demonstrated significant inhibition, with potent analogs showing superior activity compared to standard compounds. This highlights the potential of these derivatives in biological applications and drug synthesis (Salar et al., 2017).

properties

IUPAC Name

2-methyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-6-2-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUIYOVMTFYCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163141
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1457-58-5
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
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Record name 2-Methyl-1H-imidazole-4-carboxylic acid
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Record name 1457-58-5
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Record name 2-Methyl-1H-imidazole-4-carboxylic acid
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Record name 2-methyl-1H-imidazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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